Platensimycin
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
3-[3-[(1S,5S,6R,7S,9S,10S)-5,9-dimethyl-4-oxo-8-oxatetracyclo[7.2.1.17,10.01,6]tridec-2-en-5-yl]propanoylamino]-2,4-dihydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO7/c1-22(7-6-17(28)25-18-14(26)4-3-13(19(18)29)21(30)31)16(27)5-8-24-10-12-9-15(20(22)24)32-23(12,2)11-24/h3-5,8,12,15,20,26,29H,6-7,9-11H2,1-2H3,(H,25,28)(H,30,31)/t12-,15+,20+,22-,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOMAHTTWTVBFL-OFBLZTNGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC34CC1CC(C3C(C(=O)C=C4)(C)CCC(=O)NC5=C(C=CC(=C5O)C(=O)O)O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@]34C[C@H]1C[C@@H]([C@H]3[C@](C(=O)C=C4)(C)CCC(=O)NC5=C(C=CC(=C5O)C(=O)O)O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80894888 | |
| Record name | Platensimycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80894888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
835876-32-9 | |
| Record name | Platensimycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=835876-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Platensimycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0835876329 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platensimycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08407 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Platensimycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80894888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PLATENSIMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3DQ78KOFY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Platensimycin: A Technical Guide to its Discovery, Isolation, and Mechanism of Action from Streptomyces platensis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Platensimycin, a novel antibiotic produced by Streptomyces platensis, represents a significant breakthrough in the fight against drug-resistant bacteria. Its unique mode of action, targeting the fatty acid synthesis (FASII) pathway, circumvents existing resistance mechanisms. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, intended for professionals in the fields of microbiology, natural product chemistry, and drug development. We present a compilation of quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to serve as a comprehensive resource for further research and development.
Discovery of this compound: A Targeted Approach
The discovery of this compound by researchers at Merck was a landmark achievement, stemming from a highly targeted screening strategy designed to identify inhibitors of bacterial fatty acid biosynthesis.[1][2] This approach was a departure from traditional high-throughput screening methods that relied solely on whole-cell antibacterial activity.
The Antisense Differential Sensitivity Assay
The core of the discovery process was a target-based, whole-cell screening strategy known as the antisense differential sensitivity assay.[1][3] This innovative method utilized two parallel screens: one with a wild-type strain of Staphylococcus aureus and another with an engineered strain expressing antisense RNA against the fabF gene. The fabF gene encodes β-ketoacyl acyl carrier protein synthase II (FabF), a crucial enzyme in the elongation phase of fatty acid synthesis.[1][3]
The rationale behind this assay is that a strain with reduced levels of a specific enzyme (due to antisense RNA interference) will be hypersensitive to inhibitors of that particular enzyme. Therefore, compounds that showed a significantly larger zone of inhibition against the fabF antisense strain compared to the wild-type strain were identified as potential FabF inhibitors. This method allowed for the detection of compounds at concentrations that would be too low to be identified in standard whole-cell assays.[4]
From a screen of over 250,000 natural product extracts, derived from 83,000 microbial strains grown under various conditions, this compound was identified as a potent and selective inhibitor of FabF.[4]
Experimental Workflow for Discovery
The following diagram illustrates the logical workflow of the antisense differential sensitivity assay used for the discovery of this compound.
Fermentation and Isolation of this compound
This compound is a secondary metabolite produced by the soil bacterium Streptomyces platensis.[4] Optimization of fermentation conditions and the development of efficient isolation protocols are critical for obtaining sufficient quantities of the compound for research and development.
Fermentation of Streptomyces platensis
Several strains of S. platensis have been identified as producers of this compound, including MA7327, the original isolate from a South African soil sample.[4][5] Genetic engineering has led to the development of overproducing strains, significantly increasing fermentation yields.[6]
2.1.1. Fermentation Media and Conditions
While specific media compositions are often proprietary, published studies indicate the importance of manipulating carbon and nitrogen sources, as well as inorganic salts, to optimize this compound production. A summary of key media components and fermentation parameters is provided in the table below.
| Parameter | Condition/Component | Reference |
| Producing Strain | Streptomyces platensis SB12026 (overproducing mutant) | [7] |
| Seed Medium (ISM-3) | Dextrose, Yeast Extract, Malt Extract, MgSO₄·7H₂O, FeCl₃·6H₂O | [7] |
| Production Medium | Soluble Starch, Soybean Flour, MOPS sodium salt, CaCO₃ | [7] |
| Incubation Temperature | 30°C | [7] |
| Agitation | 220 rpm (flasks), 350 rpm (fermentors) | [7] |
| Dissolved Oxygen (DO) | 40% - 80% | [7] |
| Fermentation Time | 7 days | [7] |
2.1.2. This compound Production Yields
The yield of this compound can vary significantly depending on the strain and fermentation conditions. The following table summarizes reported production titers.
| S. platensis Strain | Fermentation Condition | This compound Titer (mg/L) | Reference |
| MA7327 (Wild-Type) | Initial Conditions | 2 - 4 | [6] |
| MA7327 (Wild-Type) | Optimized Fermentation | up to 56 | [6] |
| SB12002 (Engineered) | PTM Production Medium | 323 ± 29 | [6] |
| SB12026 (Engineered) | Optimized Medium (Flasks) | ~1300 | [7] |
| SB12026 (Engineered) | Optimized Medium (15-L Fermentor) | 1560 | [7] |
Isolation and Purification Protocol
The isolation of this compound from the fermentation broth is typically a multi-step process involving extraction and chromatography.
2.2.1. General Isolation Procedure
-
Adsorption: The fermentation broth is treated with an adsorbent resin, such as Amberlite XAD-16, to capture the this compound.[6]
-
Elution: The resin is washed to remove impurities, and the this compound is then eluted with an organic solvent like methanol.[6]
-
Chromatography: The crude extract is subjected to one or more chromatographic steps for purification.
Experimental Workflow for Isolation
The following diagram outlines the general workflow for the isolation and purification of this compound from a Streptomyces platensis fermentation culture.
Mechanism of Action: Inhibition of Fatty Acid Synthesis
This compound exerts its potent antibacterial activity by selectively inhibiting a key enzyme in the bacterial fatty acid synthesis (FASII) pathway.[6] This pathway is essential for building bacterial cell membranes and is distinct from the fatty acid synthesis pathway in mammals, making it an attractive target for antibiotic development.[7]
The Target: β-ketoacyl-ACP Synthase I/II (FabF/B)
The specific molecular target of this compound is β-ketoacyl-acyl carrier protein (ACP) synthase I/II, also known as FabF/B.[6] FabF/B is a condensing enzyme responsible for the elongation of fatty acid chains.[1] It catalyzes the condensation of malonyl-ACP with an acyl-ACP substrate, extending the fatty acid chain by two carbon atoms.[1]
This compound is a highly selective inhibitor of FabF/B.[6] It shows significantly weaker inhibition against other enzymes in the FASII pathway, such as FabH, the initiating condensing enzyme.[2][8]
Molecular Mechanism of Inhibition
This compound does not bind to the free FabF/B enzyme. Instead, it specifically interacts with the acyl-enzyme intermediate, which is formed when the growing fatty acid chain is covalently attached to a cysteine residue in the enzyme's active site.[1][6] this compound then binds to the malonyl-ACP binding site, preventing the next round of fatty acid elongation.[1] X-ray crystallography has revealed that a conformational change in the enzyme upon acylation is necessary for this compound to bind.[6]
FabF/B Inhibition Assays
The inhibitory activity of this compound against FabF/B can be quantified using various biochemical assays.
3.3.1. FabH/FabF PAGE Elongation Assay
This assay reconstitutes the initial steps of fatty acid synthesis in vitro and allows for the simultaneous assessment of FabH and FabF activity. The accumulation or depletion of specific intermediates, such as acetoacetyl-ACP (a product of FabH) and longer β-ketoacyl-ACPs (products of FabF), can be visualized by polyacrylamide gel electrophoresis (PAGE) and quantified to determine the IC₅₀ values for inhibitors.[8]
3.3.2. Single-Enzyme Catalytic Assays
These assays measure the activity of purified FabF or FabH enzymes independently. They provide a more direct assessment of an inhibitor's potency against a specific enzyme.
The following table summarizes the inhibitory concentrations of this compound against its target enzymes.
| Assay | Target Enzyme | Organism | IC₅₀ | Reference |
| Single-Enzyme Catalytic Assay | FabF | S. aureus | 48 nM | [9] |
| Single-Enzyme Catalytic Assay | FabF | E. coli | 160 nM | [9] |
| Single-Enzyme Catalytic Assay | FabH | S. aureus | 67 µM | [8][9] |
| FabH/FabF PAGE Elongation Assay | FabF | S. aureus | 0.13 µg/mL (0.29 µM) | [8] |
| FabH/FabF PAGE Elongation Assay | FabH | S. aureus | 109 µg/mL (247 µM) | [8] |
| Whole-Cell Lipid Biosynthesis | FASII Pathway | S. aureus | 0.1 µg/mL | [9][10] |
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of this compound within the bacterial fatty acid synthesis (FASII) pathway.
In Vivo Efficacy
This compound has demonstrated significant efficacy in animal models of bacterial infection, particularly against Staphylococcus aureus.
Mouse Infection Model
In a mouse model of disseminated S. aureus infection, continuous intravenous infusion of this compound was shown to be highly effective.[9][10] This mode of administration was necessary to overcome the compound's rapid clearance from the body.[2]
4.1.1. Efficacy Data
The following table summarizes the in vivo efficacy of this compound in a mouse model.
| Dosing Regimen (Continuous Infusion) | Outcome in Infected Mouse Kidney | Reference |
| 50 µg/h | Small decrease in viable S. aureus cells | [9][10] |
| 100 µg/h | 10⁴-fold (4-log) reduction in viable S. aureus | [9][10] |
| 150 µg/h | 10⁵-fold (5-log) reduction in viable S. aureus | [9][10] |
At a dosing of 150 µg/h, 40% of the infected kidneys were cleared of any viable S. aureus.[9][10] These studies were conducted with no observable toxicity in the mice.
Conclusion
This compound stands as a testament to the power of target-based screening in the discovery of novel antibiotics. Its unique mechanism of action against the essential FabF/B enzymes in the bacterial fatty acid synthesis pathway makes it a promising lead compound for the development of new treatments for infections caused by Gram-positive pathogens, including multidrug-resistant strains. While challenges related to its pharmacokinetic properties remain, the detailed understanding of its discovery, isolation, and mechanism of action presented in this guide provides a solid foundation for future research aimed at optimizing this important new class of antibiotics.
References
- 1. This compound and Platencin: Inspirations for Chemistry, Biology, Enzymology, and Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and platencin: promising antibiotics for future application in human medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound and platencin congeners from Streptomyces platensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Engineered Streptomyces platensis Strains That Overproduce Antibiotics this compound and Platencin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Titer improvement and pilot-scale production of this compound from Streptomyces platensis SB12026 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of platencin, a dual FabF and FabH inhibitor with in vivo antibiotic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Platensimycin's Mechanism of Action as a FabF Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Platensimycin, a natural product isolated from Streptomyces platensis, has garnered significant attention as a potent and selective inhibitor of bacterial fatty acid synthesis.[1][2] Its unique mode of action, targeting the β-ketoacyl-acyl carrier protein (ACP) synthase II (FabF), presents a promising avenue for the development of novel antibiotics, particularly against drug-resistant Gram-positive pathogens.[1][3][4] This technical guide provides an in-depth exploration of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Introduction: The Rise of a Novel Antibiotic
The escalating crisis of antibiotic resistance necessitates the discovery of new therapeutic agents with novel mechanisms of action. This compound emerged from a target-based, whole-cell screening approach as a selective inhibitor of fatty acid biosynthesis, a fundamental process in bacteria.[2] Unlike many existing antibiotics that target cell wall synthesis, protein synthesis, or DNA replication, this compound disrupts the elongation of fatty acid chains, a pathway with distinct differences between bacteria (Type II FAS) and mammals (Type I FAS), suggesting a favorable selectivity profile.
This compound exhibits potent, broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][5][6] Its novel mechanism of action means it does not show cross-resistance with other major antibiotic classes.[6]
Mechanism of Action: Targeting the Acyl-Enzyme Intermediate
This compound's primary molecular target is FabF, a key condensing enzyme in the bacterial Type II fatty acid synthesis (FASII) pathway.[1][3][7] The FASII pathway is responsible for the iterative elongation of fatty acid chains, which are essential components of bacterial cell membranes.
The mechanism of inhibition is highly specific. This compound does not bind to the free FabF enzyme. Instead, it selectively interacts with the acyl-enzyme intermediate of FabF.[7][8] This intermediate is formed when FabF is acylated by a growing fatty acyl-ACP chain. X-ray crystallography studies have revealed that a conformational change occurs upon acylation of FabF, creating a binding pocket for this compound.[8] this compound then binds to this pocket, effectively blocking the subsequent binding of malonyl-ACP and halting the fatty acid elongation cycle.[7]
Signaling Pathway Diagram
Caption: Inhibition of the Bacterial Fatty Acid Synthesis II Pathway by this compound.
Quantitative Data: Inhibitory Potency and Antibacterial Spectrum
The efficacy of this compound as a FabF inhibitor and an antibacterial agent has been quantified through various in vitro assays. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound against Fab Enzymes
| Enzyme Target | Organism | IC50 | Reference |
| FabF | Staphylococcus aureus | 48 nM | [5][7] |
| FabF/B | Escherichia coli | 160 nM | [7][9] |
| FabH | Staphylococcus aureus | 67 µM | [5][7][10][11] |
IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound against Various Bacterial Strains
| Bacterial Strain | Resistance Profile | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Methicillin-Sensitive (MSSA) | 0.5 | [5] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.5 - 1.0 | [5] |
| Enterococcus faecalis | Vancomycin-Resistant (VRE) | 0.1 | [5] |
| Streptococcus pneumoniae | 0.1 - 1.0 | [5] | |
| Escherichia coli (wild-type) | >64 | [7] | |
| Escherichia coli (tolC mutant) | Efflux Pump Deficient | <1.0 | [7] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
FabH/FabF PAGE Elongation Assay
This assay quantitatively differentiates inhibitors against FabF and/or FabH by analyzing the accumulation of radiolabeled fatty acid intermediates.
Materials:
-
Crude S. aureus cytosolic protein extract (containing FASII enzymes)
-
This compound (or other test inhibitors)
-
100 mM Sodium phosphate buffer (pH 7.0)
-
Lauroyl-CoA
-
Acetyl-CoA
-
S. aureus Acyl Carrier Protein (ACP)
-
Dithiothreitol (DTT)
-
[¹⁴C]malonyl-CoA
-
Urea-polyacrylamide gel (Urea-PAGE) system
-
Phosphorimager
Procedure:
-
Enzyme Preparation: Prepare a crude cytosolic protein extract from S. aureus containing the fatty acid synthesis II (FASII) enzymes.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing 100 mM sodium phosphate (pH 7.0), 10 µM lauroyl-CoA, 10 µM acetyl-CoA, and 5 µM S. aureus ACP (pre-treated with 3 mM DTT).
-
Inhibitor Incubation: Add serial dilutions of this compound to the reaction mixtures and pre-incubate for 20 minutes at room temperature.
-
Reaction Initiation: Initiate the reaction by adding 5 µM [¹⁴C]malonyl-CoA.
-
Incubation: Incubate the reaction at 30°C for 10 minutes.
-
Reaction Termination: Stop the reaction by adding a suitable loading buffer.
-
PAGE Analysis: Separate the radiolabeled products (malonyl-ACP, acetoacetyl-ACP, and long-chain β-ketoacyl-ACP) on a urea-polyacrylamide gel.
-
Visualization and Quantification: Visualize the radiolabeled bands using a phosphorimager and quantify the band intensities to determine the IC50 values for FabF and FabH inhibition.
Whole-Cell Fatty Acid Synthesis Inhibition Assay
This assay measures the ability of a compound to inhibit fatty acid synthesis in intact bacterial cells by monitoring the incorporation of a radiolabeled precursor.
Materials:
-
Bacterial culture (e.g., S. aureus)
-
Growth medium (e.g., Mueller-Hinton broth)
-
This compound (or other test inhibitors)
-
Radiolabeled precursor (e.g., [¹⁴C]-acetate or [³H]-glycerol)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Cell Culture: Grow the bacterial strain to the mid-logarithmic phase in the appropriate growth medium.
-
Inhibitor Treatment: Aliquot the cell culture into tubes and add serial dilutions of this compound.
-
Radiolabeling: Add the radiolabeled precursor to each tube.
-
Incubation: Incubate the cultures for a defined period to allow for precursor incorporation into fatty acids.
-
Lipid Extraction: Harvest the cells by centrifugation and perform a lipid extraction using a suitable solvent system (e.g., chloroform:methanol).
-
Scintillation Counting: Transfer the lipid extract to scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the radiolabeled precursor incorporation (IC50).
Direct Binding Assay
This assay directly measures the binding of a radiolabeled ligand (this compound derivative) to its target protein (FabF).
Materials:
-
Purified recombinant FabF protein
-
Radiolabeled this compound derivative (e.g., [³H]-dihydrothis compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)
-
Non-specific binding inhibitor (e.g., unlabeled this compound)
-
96-well filter plates
-
Vacuum manifold
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, add purified FabF protein to the assay buffer.
-
Competition Binding: For determining non-specific binding, add an excess of unlabeled this compound.
-
Radioligand Addition: Add the radiolabeled this compound derivative to all wells.
-
Incubation: Incubate the plate at room temperature to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding and determine binding parameters such as the dissociation constant (Kd).
Experimental Workflow Diagram
Caption: A typical experimental workflow for evaluating the inhibitory activity of this compound.
Resistance Mechanisms
While this compound's novel mechanism of action makes it less susceptible to existing resistance mechanisms, bacteria can develop resistance. Known mechanisms include:
-
Target Modification: Mutations in the fabF gene can alter the structure of the FabF enzyme, reducing the binding affinity of this compound.
-
Target Replacement: The producing organism, Streptomyces platensis, possesses a PTM-insensitive FabF variant and a gene (ptmP3) that can functionally replace both FabH and FabF, conferring self-resistance.[12][13]
-
Efflux Pumps: In Gram-negative bacteria like E. coli, active efflux pumps can transport this compound out of the cell, preventing it from reaching its intracellular target.[7] This is a primary reason for its limited activity against wild-type Gram-negative bacteria.
Conclusion and Future Directions
This compound represents a significant advancement in the quest for new antibiotics. Its selective inhibition of FabF through a unique mechanism provides a powerful tool for combating drug-resistant Gram-positive infections. The in-depth understanding of its mode of action, supported by the experimental protocols outlined in this guide, is crucial for the rational design and development of next-generation FabF inhibitors with improved potency, broader spectrum, and reduced susceptibility to resistance. Future research should focus on overcoming the challenge of Gram-negative inactivity, potentially by co-administering this compound with efflux pump inhibitors, and on exploring the therapeutic potential of this compound analogs.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. bioaustralis.com [bioaustralis.com]
- 3. This compound: a promising antimicrobial targeting fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The use of this compound and platencin to fight antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and Platencin: Inspirations for Chemistry, Biology, Enzymology, and Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound is a selective FabF inhibitor with potent antibiotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Review on this compound: A Selective FabF Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of platencin, a dual FabF and FabH inhibitor with in vivo antibiotic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Mechanisms of self-resistance in the this compound and platencin producing Streptomyces platensis MA7327 and MA7339 strains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of self-resistance in the this compound- and platencin-producing Streptomyces platensis MA7327 and MA7339 strains - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Platensimycin: A Technical Guide to its Structure Elucidation and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platensimycin, a novel natural product isolated from Streptomyces platensis, has garnered significant attention in the scientific community due to its potent, broad-spectrum antibiotic activity against various drug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Its unique mode of action, the inhibition of bacterial fatty acid synthesis (FASII) by targeting the FabF/B enzymes, presents a promising avenue for the development of new antibacterial agents.[1][2][3] This technical guide provides an in-depth analysis of the pivotal experiments and data that led to the complete elucidation of this compound's complex structure and absolute stereochemistry, serving as a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.
Isolation and Initial Characterization
This compound was first isolated from the fermentation broth of Streptomyces platensis (strain MA7327) through a multi-step purification process. The producing organism was cultivated in a production medium, and the resulting whole broth was extracted with methyl ethyl ketone. The organic extract was concentrated and subjected to further purification.
Experimental Protocols
Isolation and Purification:
A two-step process was employed for the isolation of this compound. The initial capture step was followed by reversed-phase high-performance liquid chromatography (HPLC) to yield the pure compound.[1]
Planar Structure Determination via Spectroscopic Methods
The planar structure of this compound was established through a combination of mass spectrometry and extensive one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) established the molecular formula of this compound as C₂₄H₂₇NO₇.[4]
NMR Spectroscopy: A comprehensive set of NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), were utilized to piece together the intricate carbon skeleton and the connectivity of the atoms. These analyses revealed two main structural components: a highly substituted aromatic moiety and a complex tetracyclic "cage" domain, linked by an amide bond.[3]
Data Presentation
Table 1: ¹H and ¹³C NMR Data for this compound
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, Multiplicity, J in Hz) |
| Aromatic Moiety | ||
| 1' | 115.7 | |
| 2' | 158.5 | |
| 3' | 107.5 | |
| 4' | 158.8 | |
| 5' | 110.4 | 6.55 (d, 8.9) |
| 6' | 127.7 | 7.61 (d, 8.9) |
| 7' (COOH) | 174.9 | |
| Amide Linker | ||
| 1" (C=O) | 175.2 | |
| 2" (CH₂) | 32.2 | |
| 3" (CH₂) | 32.6 | |
| Tetracyclic Cage | ||
| 1 | 47.2 | 2.43 (br s) |
| 2 | 41.2 | 1.89 (m), 1.81 (br d, 11.2) |
| 3 | 76.9 | 4.47 (br s) |
| 4 | 87.3 | |
| 5 | 55.4 | 2.20 (t, 6.3) |
| 6 | 129.9 | 5.93 (d, 9.8) |
| 7 | 154.4 | 6.37 (d, 9.8) |
| 8 | 203.7 | |
| 9 | 46.6 | |
| 10 | 45.5 | |
| 11 | 43.5 | 1.81 (br d, 11.2) |
| 12 | 47.0 | |
| 13 | 1.71 (br d, 10.5) | |
| 14 | ||
| 15 (CH₃) | 23.7 | 1.40 (s) |
| 16 (CH₃) | 24.9 | 1.14 (s) |
Note: NMR data is compiled from various sources and may show slight variations depending on the solvent and instrument used. The numbering scheme is based on published literature.
Elucidation of Stereochemistry
The determination of the absolute stereochemistry of this compound's multiple chiral centers was a critical and challenging aspect of its structure elucidation. This was ultimately achieved through X-ray crystallographic analysis of a heavy-atom derivative.
Derivatization and X-ray Crystallography
To facilitate X-ray crystallographic analysis and apply the heavy atom method for absolute stereochemistry determination, a bromo-derivative of this compound was synthesized.
Experimental Protocols
Preparation of the Bromo-derivative: The details of the synthesis of the bromo-derivative were not extensively published in the initial communication but involved the selective bromination of the aromatic ring.
X-ray Crystallographic Analysis:
A single crystal of the bromo-platensimycin derivative was subjected to X-ray diffraction analysis. The resulting diffraction data allowed for the unambiguous determination of the three-dimensional arrangement of the atoms in the molecule, including the relative stereochemistry of all chiral centers. The presence of the bromine atom enabled the determination of the absolute configuration using anomalous dispersion.
Data Presentation
Table 2: Crystallographic Data for the Bromo-derivative of this compound
| Parameter | Value |
| Chemical Formula | C₂₄H₂₆BrNO₇ |
| Formula Weight | 520.38 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.176(4) |
| b (Å) | 11.376(5) |
| c (Å) | 19.084(8) |
| V (ų) | 2211.1(16) |
| Z | 4 |
| ρcalc (g/cm³) | 1.562 |
| Flack Parameter | -0.02(3) |
Data obtained from the supporting information of the original structure elucidation publication.[5]
The determined absolute stereochemistry was later unequivocally confirmed through the enantioselective total synthesis of (-)-platensimycin.[6]
Logical Workflow of Structure Elucidation
The process of determining the complete structure of this compound followed a logical and systematic progression of experiments. This workflow is visualized in the following diagram.
Caption: Workflow for the structure elucidation of this compound.
Mechanism of Action: Inhibition of Fatty Acid Synthesis
This compound exerts its antibacterial effect by inhibiting the FabF enzyme, a key component of the type II fatty acid synthase (FASII) system in bacteria. This pathway is responsible for the biosynthesis of essential fatty acids that are vital for bacterial membrane formation and survival. The diagram below illustrates the role of FabF in the FASII pathway and its inhibition by this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound and Platencin: Inspirations for Chemistry, Biology, Enzymology, and Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on this compound: A Selective FabF Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. Total Synthesis of (−)-Platensimycin, a Novel Antibacterial Agent - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of Platensimycin: An In-depth Technical Guide to its Early-Stage Efficacy
For Researchers, Scientists, and Drug Development Professionals
Platensimycin, a natural product isolated from Streptomyces platensis, has emerged as a promising antibiotic candidate due to its novel mechanism of action and potent activity against a range of Gram-positive pathogens, including multidrug-resistant strains. This technical guide provides a comprehensive overview of the early-stage research on this compound's efficacy, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.
Quantitative Efficacy Data
The antibacterial efficacy of this compound has been evaluated through various in vitro and in vivo studies. The following tables summarize the key quantitative data, providing a comparative overview of its activity.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme/Organism | Strain | Assay Type | IC50 / MIC (µg/mL) | Reference |
| Enzyme Inhibition | ||||
| Staphylococcus aureus FabF | Single-enzyme catalytic assay | 0.048 (48 nM) | [1] | |
| Escherichia coli FabF | Single-enzyme catalytic assay | 0.160 (160 nM) | [1] | |
| Staphylococcus aureus FabH | Single-enzyme catalytic assay | 67 (67 µM) | [1] | |
| Antibacterial Activity | ||||
| Staphylococcus aureus (MRSA) | ATCC 33591 | Broth Microdilution | 0.2 - 0.4 | [2] |
| Enterococcus faecalis (VRE) | ATCC 51575 | Broth Microdilution | 0.4 - 0.8 | [2] |
| Streptococcus pneumoniae | Penicillin-Resistant | Broth Microdilution | < 1.0 | [3] |
| Mycobacterium tuberculosis | 12 | [2] |
*MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration; MRSA: Methicillin-resistant Staphylococcus aureus; VRE: Vancomycin-resistant Enterococcus.
Table 2: In Vivo Efficacy of this compound in a Mouse Peritonitis Model
| Mouse Model | Pathogen | Treatment Regimen | Outcome | Reference |
| Peritonitis | Methicillin-resistant Staphylococcus aureus (MRSA) | 10 mg/kg, intraperitoneal injection at 1 and 5 hours post-infection | Increased survival rate compared to untreated controls | [4] |
| Systemic Infection | Staphylococcus aureus | Continuous intravenous infusion | Eradication of infection | [5] |
Mechanism of Action: Targeting Fatty Acid Synthesis
This compound exerts its antibacterial effect by selectively inhibiting the bacterial type II fatty acid synthesis (FASII) pathway, a process essential for building bacterial cell membranes.[3] Specifically, it targets β-ketoacyl-(acyl-carrier-protein) synthase I/II (FabF/B), crucial elongation enzymes in this pathway.[5] this compound binds to the active site of FabF/B, preventing the condensation reaction of malonyl-ACP with the growing acyl-ACP chain, thereby halting fatty acid elongation and ultimately inhibiting bacterial growth.[2] This targeted approach contributes to its lack of cross-resistance with many existing classes of antibiotics.[5]
References
- 1. A Review on this compound: A Selective FabF Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and Platencin: Inspirations for Chemistry, Biology, Enzymology, and Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The use of this compound and platencin to fight antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Late-stage functionalization of this compound leading to multiple analogues with improved antibacterial activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is a selective FabF inhibitor with potent antibiotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Platensimycin: A Technical Guide to its Inhibition of Bacterial Fatty Acid Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health, necessitating the discovery of novel antimicrobial agents with new mechanisms of action. Platensimycin, a natural product isolated from Streptomyces platensis, represents a significant breakthrough in this area.[1][2][3] It exhibits potent, broad-spectrum activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), by selectively inhibiting a crucial pathway: fatty acid biosynthesis.[1][4][5][6] This technical guide provides an in-depth examination of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for the scientific community.
Introduction: A Novel Antibiotic Target
For decades, the core antibiotic arsenal has targeted a limited set of bacterial processes, such as cell wall synthesis, protein synthesis, and DNA replication.[7] The emergence of resistance has highlighted the urgent need for new targets.[1][2] The bacterial fatty acid synthesis (FASII) pathway is an attractive target because it is essential for building cell membranes and differs significantly from the type I fatty acid synthase (FASI) system found in mammals.[1][8][9]
This compound was discovered by Merck Research Laboratories using an innovative target-based, whole-cell screening approach involving antisense RNA gene-silencing techniques.[4][10][11][12] This method allowed for the identification of compounds that might have been missed by conventional screening.[10][11] The molecule consists of two main parts: a 3-amino-2,4-dihydroxybenzoic acid polar group linked by an amide bond to a lipophilic tetracyclic ketolide core.[4][13] Its unique structure is matched by its unique mode of action, making it a valuable lead compound for antibiotic development.
Mechanism of Action: Halting Fatty Acid Elongation
This compound exerts its antibacterial effect by specifically inhibiting the β-ketoacyl-(acyl-carrier-protein) synthase I/II, commonly known as FabF/B.[4][5][10] These enzymes are critical for the elongation phase of fatty acid synthesis, which is essential for bacterial membrane production.[4][10]
The FASII pathway involves a cycle of condensation, reduction, and dehydration steps. This compound specifically targets the condensation step catalyzed by FabF. The mechanism involves:
-
Acyl-Enzyme Intermediate Formation : FabF operates via a "ping-pong" kinetic mechanism. First, an acyl-Acyl Carrier Protein (ACP) binds to the enzyme, and the acyl group is transferred to a cysteine residue in the active site, forming a covalent acyl-FabF intermediate.[14]
-
This compound Binding : this compound does not bind effectively to the free enzyme. Instead, it specifically and potently binds to the acyl-FabF intermediate.[5][6][8][14][15] This binding is enhanced significantly after the enzyme has been acylated.[8][15]
-
Inhibition of Malonyl-ACP Binding : By occupying the active site of the acyl-FabF intermediate, this compound physically blocks the binding of the second substrate, malonyl-ACP. This action halts the condensation reaction, preventing the fatty acid chain from being elongated.
While this compound is a potent inhibitor of the elongation condensing enzyme FabF, it is a very weak inhibitor of the initiation condensing enzyme, FabH.[1][9][12] This selectivity underscores its specific mode of action within the FASII pathway.
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified through various in vitro assays, including enzyme inhibition and whole-cell antibacterial susceptibility tests.
Enzyme Inhibitory Activity
This compound is a highly potent inhibitor of FabF, with nanomolar efficacy, while showing significantly weaker activity against FabH.
| Target Enzyme | Organism | IC50 Value | Reference |
| FabF | Staphylococcus aureus | 48 nM | [1][12] |
| FabF | Escherichia coli | 160 nM | [1][12] |
| FabF (PAGE Elongation Assay) | Staphylococcus aureus | 0.13 µg/mL (0.29 µM) | [16][17] |
| FabH | Staphylococcus aureus | 67 µM | [1][12] |
| FabH (PAGE Elongation Assay) | Staphylococcus aureus | 109 µg/mL (247 µM) | [16][17] |
Table 1: In vitro inhibitory concentrations (IC50) of this compound against key FASII condensing enzymes.
Antibacterial Spectrum
This compound demonstrates potent activity against a wide range of Gram-positive bacteria, including strains resistant to currently used antibiotics. It shows no cross-resistance with other antibiotic classes.[4][6][15]
| Bacterial Strain | Resistance Profile | MIC (µg/mL) | Reference |
| Staphylococcus aureus (MRSA) | Methicillin-Resistant | < 1.0 | [1] |
| Enterococcus faecalis (VRE) | Vancomycin-Resistant | < 1.0 | [1] |
| Streptococcus pneumoniae | Penicillin-Resistant | 4 | [16][17] |
| Staphylococcus aureus (Smith) | - | 0.5 - 2 | [16] |
| Enterococcus faecium (VRE) | Vancomycin-Resistant | < 0.06 | [17] |
| Escherichia coli (tolC mutant) | Efflux-Negative | 2 | [17] |
| Candida albicans | - | > 64 | [16] |
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against various microbial strains.
Experimental Protocols
The characterization of this compound's activity relies on several key experimental methodologies.
Discovery: Antisense Differential Sensitivity Assay
This whole-cell screening strategy was central to the discovery of this compound.[4][8][12]
-
Principle : A strain of S. aureus is engineered to express antisense mRNA against a target gene (e.g., fabF). This reduces the amount of the target protein, making the cell hypersensitive to inhibitors of that specific protein.
-
Methodology :
-
Two agar plates are prepared: one with wild-type S. aureus and another with the fabF antisense-expressing strain.
-
Natural product extracts are spotted onto both plates.
-
Plates are incubated to allow for bacterial growth and diffusion of the extracts.
-
Extracts that produce a significantly larger zone of inhibition on the antisense plate compared to the wild-type plate are identified as potential inhibitors of the target protein (FabF).
-
Positive hits are then subjected to bioassay-guided fractionation to isolate the active compound.[12]
-
Whole-Cell Fatty Acid Synthesis (FAS) Inhibition Assay
This assay confirms that an inhibitor's antibacterial activity is due to the disruption of lipid biosynthesis in living cells.[15]
-
Principle : The incorporation of a radiolabeled precursor into cellular lipids is measured in the presence of the test compound. A specific reduction in lipid labeling relative to other macromolecular synthesis (DNA, RNA, protein, cell wall) indicates inhibition of the FAS pathway.
-
Methodology :
-
Bacterial cultures (S. aureus) are grown to early-log phase.
-
The culture is divided into aliquots, and serial dilutions of this compound are added.
-
A panel of radiolabeled precursors is added to respective aliquots: 2-[³H]-Glycerol (for phospholipids), [³H]-Thymidine (DNA), [³H]-Uridine (RNA), [³H]-Leucine (protein), and [³H]-Alanine (cell wall).[7]
-
Cells are incubated for a set period to allow for precursor incorporation.
-
The reactions are stopped by adding trichloroacetic acid (TCA) to precipitate macromolecules.
-
The precipitate is collected on a filter, washed, and the radioactivity is measured using a scintillation counter.
-
The IC50 is determined as the this compound concentration that inhibits 50% of the radiolabel incorporation into phospholipids. For this compound, this value was 0.1 µg/mL.[15]
-
FabF/FabH PAGE Elongation Assay
This biochemical assay directly measures the inhibition of the condensing enzymes using crude cytosolic proteins.[9][16][17]
-
Principle : The assay reconstitutes the fatty acid elongation process in vitro. The addition of malonyl-ACP to an acyl-ACP primer results in the formation of longer-chain β-ketoacyl-ACPs, which can be separated by conformationally sensitive urea-PAGE and visualized.
-
Methodology :
-
Prepare crude cytosolic extracts from S. aureus.
-
The reaction mixture contains the cytosolic extract, an acyl-ACP primer (e.g., hexanoyl-ACP), [¹⁴C]-malonyl-ACP, and NADPH.
-
Serial dilutions of this compound are added to the reaction mixtures.
-
Reactions are initiated and incubated at 37°C.
-
The reactions are quenched, and the protein products are separated on a urea-polyacrylamide gel (urea-PAGE).
-
The gel is dried, and the radiolabeled β-ketoacyl-ACP products are visualized by autoradiography.
-
The intensity of the product bands is quantified to determine the IC50 value, which is the concentration of this compound that reduces product formation by 50%.
-
Antibacterial Susceptibility (MIC) Testing
The minimum inhibitory concentration (MIC) is determined using the standard broth microdilution method.
-
Principle : The lowest concentration of an antibiotic that prevents visible growth of a bacterium is determined.
-
Methodology :
-
A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Todd-Hewitt broth).[16]
-
Each well is inoculated with a standardized bacterial suspension (e.g., 10⁵ CFU).[16]
-
The plate is incubated at 37°C overnight.
-
The MIC is read as the lowest concentration of this compound in which no visible turbidity (bacterial growth) is observed.
-
Visualizing the Molecular Interaction
This compound's inhibitory mechanism is a classic example of non-covalent, competitive inhibition that is dependent on a specific enzyme state.
Conclusion and Future Perspectives
This compound is a potent and selective inhibitor of the bacterial fatty acid synthesis elongation condensing enzyme FabF. Its novel mechanism of action, lack of cross-resistance to existing antibiotic classes, and efficacy against clinically important resistant pathogens make it an exceptionally promising lead compound.[4][6][18] While it demonstrates excellent in vivo efficacy, initial studies noted that continuous administration was required, suggesting a non-ideal pharmacokinetic profile, potentially due to rapid renal clearance.[4][19]
Future research for drug development professionals will likely focus on synthetic modifications of the this compound scaffold to improve its pharmacokinetic properties while retaining its potent antibacterial activity.[13][19][20] For researchers and scientists, this compound remains an invaluable chemical probe for studying the intricacies of the FASII pathway and the mechanisms of bacterial resistance.[14][21] The discovery and characterization of this compound serve as a powerful testament to the success of innovative, target-directed screening strategies in the ongoing fight against antibiotic resistance.
References
- 1. A Review on this compound: A Selective FabF Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The use of this compound and platencin to fight antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioaustralis.com [bioaustralis.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound is a selective FabF inhibitor with potent antibiotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3dchem.com [3dchem.com]
- 7. This compound - A Selective Fab F Inhibitor | PPT [slideshare.net]
- 8. This compound and Platencin: Inspirations for Chemistry, Biology, Enzymology, and Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Review of this compound and Platencin: Inhibitors of β-Ketoacyl-acyl Carrier Protein (ACP) Synthase III (FabH) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound: a promising antimicrobial targeting fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design, Synthesis and Biological Evaluation of this compound Analogs with Varying Degrees of Molecular Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. researchgate.net [researchgate.net]
- 16. pnas.org [pnas.org]
- 17. Discovery of platencin, a dual FabF and FabH inhibitor with in vivo antibiotic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. In vivo instability of this compound and platencin: Synthesis and biological evaluation of urea- and carbamate-platensimycin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Mechanisms of self-resistance in the this compound and platencin producing Streptomyces platensis MA7327 and MA7339 strains - PMC [pmc.ncbi.nlm.nih.gov]
preliminary in vivo studies of platensimycin
An In-Depth Technical Guide to Preliminary In Vivo Studies of Platensimycin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vivo studies conducted on this compound, a novel antibiotic with a unique mechanism of action. This compound, a natural product isolated from Streptomyces platensis, has demonstrated potent activity against a range of Gram-positive bacteria, including drug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE).[1][2] Its primary mechanism of action is the selective inhibition of β-ketoacyl-(acyl-carrier-protein) synthase I/II (FabF/B), a critical enzyme in the bacterial fatty acid synthesis (FASII) pathway.[2][3] This guide synthesizes key findings on its efficacy, pharmacokinetics, and metabolic fate, presenting detailed experimental protocols and data to inform future research and development efforts.
Despite its promising antibacterial profile, the clinical advancement of this compound has been hindered by unfavorable pharmacokinetic properties, primarily rapid clearance.[4][5][6] This document details these challenges and summarizes the evaluation of various analogues designed to improve in vivo stability and efficacy.
Data Presentation
The following tables summarize the quantitative data from key in vivo studies, focusing on pharmacokinetics and antibacterial efficacy.
Table 1: Pharmacokinetic Properties of this compound (PTM) and Platencin (PTN) in Mice
| Compound | Dose & Route | Key Findings | Reference |
| This compound (PTM) | 3 mg/kg IV | Exhibited poor pharmacokinetics with high clearance. Plasma concentration dropped from 20 µM to 10 nM within 2 hours. | [1] |
| 10 mg/kg Oral | Low oral bioavailability. | [1] | |
| Platencin (PTN) | 3 mg/kg IV | Exhibited poor pharmacokinetics with high clearance. | [1] |
| 10 mg/kg Oral | Low oral bioavailability. | [1] |
Data sourced from studies in male C57Bl/6 mice.[1]
Table 2: In Vivo Efficacy of this compound in a Murine S. aureus Kidney Infection Model
| Treatment (Continuous Infusion) | Outcome in Infected Kidneys | Reference |
| 50 µg/h | Small decrease in viable S. aureus cells. | [7] |
| 100 µg/h | 10⁴-fold (4-log) reduction in viable S. aureus. 20% of kidneys sterilized. | [7] |
| 150 µg/h | 10⁵-fold (5-log) reduction in viable S. aureus. 40% of kidneys sterilized. | [7] |
Table 3: In Vivo Efficacy of this compound Analogues in a Murine Peritonitis Model (MRSA)
| Compound | Dose (mg/kg, IP) | Survival Rate (after 7 days) | Key Observations | Reference |
| Saline Control | N/A | 0% | - | [4][8] |
| This compound (PTM) | 10 | 0% | Mice did not survive beyond 24 hours. | [4][8] |
| Vancomycin | 10 - 50 | 100% | Positive control. | [4][8] |
| 6t (6-pyrenyl PTM) | 10 | 80% | Significantly improved survival over PTM. | [4] |
| 50 | 0% (within 48h) | Potential toxicity observed at higher dosage. | [4] | |
| A4 | 10 | 60% | Better efficacy than PTM. | [8] |
| 4 | 10 | 40% | Slight improvement over PTM. | [8] |
| B8 | 10 | 40% | Slight improvement over PTM. | [8] |
| PTM-2t | N/A | Improved Efficacy | Showed improved efficacy over PTM. | [5] |
Table 4: In Vivo Efficacy of this compound Analogues in a Murine Skin Infection Model (MRSA)
| Treatment (Topical Ointment) | Bacterial Load Reduction (CFU/g of skin) | Comparison | Reference |
| Untreated Control | (7.9 ± 0.9) × 10⁸ CFU/g | Baseline infection level. | [3][8] |
| Mupirocin (2 mg) | Reduced to (6.5 ± 2.4) × 10⁵ CFU/g | Clinical standard, positive control. | [3] |
| A28 (2 mg) | Reduced to (2.7 ± 1.8) × 10⁶ CFU/g | Comparable efficacy to mupirocin. | [3] |
| A4 (2 mg) | Reduced to (1.0 ± 0.3) × 10⁶ CFU/g | ~790-fold reduction compared to control. | [8] |
| PTM (4 mg) | Reduced viable S. aureus significantly. | Highly effective in reducing bacterial count. | [5] |
| PTM-2t (4 mg) | Reduced viable S. aureus significantly. | Highly effective in reducing bacterial count. | [5] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. These protocols are synthesized from multiple cited studies to provide a comprehensive guide.
Protocol 1: Murine Peritonitis Model for Systemic Infection
This protocol is used to evaluate the systemic efficacy of this compound and its analogues against a lethal MRSA infection.
-
Animal Model: 6 to 8-week-old female C57BL/6j mice (18–21 g) are used.[4]
-
Bacterial Strain: A clinically isolated MRSA strain is grown overnight to prepare the inoculum.
-
Infection Induction:
-
Treatment Regimen:
-
Test compounds (e.g., PTM, analogues, vancomycin) are formulated in a suitable vehicle (e.g., 2.5% DMSO, 30% propanediol, 30% PEG400, and 37.5% saline).[4]
-
One hour and five hours post-infection, mice are treated with the compound via IP injection (typically 0.2 mL volume).[4][5] Doses ranging from 10 mg/kg to 50 mg/kg are common.[4]
-
-
Endpoint Analysis:
-
Survival: Mice are monitored twice daily for 7 days, and survival rates and body weights are recorded.[4]
-
Bacterial Load: For mechanistic studies, a subset of mice is euthanized at a specific time point (e.g., 12 hours post-infection).[4] Blood and kidneys are collected aseptically. Kidneys are homogenized in saline.[4]
-
Blood samples and kidney homogenates are serially diluted, plated on agar plates, and incubated overnight at 37°C to determine the bacterial CFU count.[4]
-
Protocol 2: Murine Skin Infection Model
This model assesses the efficacy of topical formulations of this compound and its derivatives.
-
Infection Induction:
-
A specific area of the skin is prepared (e.g., shaved and minor abrasions made).
-
An inoculum of MRSA is applied to the prepared skin area to establish a localized infection.
-
-
Treatment Regimen:
-
Endpoint Analysis:
-
After the treatment period, mice are euthanized.
-
The infected skin tissue is excised, weighed, and homogenized.
-
The homogenate is serially diluted and plated to determine the bacterial load (CFU per gram of tissue), providing a quantitative measure of treatment efficacy.[3]
-
Protocol 3: Single-Dose Pharmacokinetic (PK) Evaluation
This protocol outlines the procedure for determining the basic pharmacokinetic parameters of this compound.
-
Animal Model: 8 to 10-week-old male C57Bl/6 mice are used.[1]
-
Compound Formulation: The test compound is formulated in a vehicle suitable for injection, such as 10% DMSO, 10% Tween80, and 80% water.[1]
-
Administration:
-
Sample Collection:
-
Blood samples are collected at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 6h, 8h) post-administration.[1]
-
Plasma is separated by centrifugation.
-
-
Sample Analysis:
-
Plasma proteins are precipitated using acetonitrile.[1]
-
The concentration of the compound in the plasma is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[1]
-
PK parameters such as clearance, half-life, and bioavailability are calculated from the resulting concentration-time curve.
-
Visualizations: Pathways and Workflows
The following diagrams illustrate the mechanism of action, experimental design, and metabolic challenges associated with this compound.
References
- 1. In vivo instability of this compound and platencin: Synthesis and biological evaluation of urea- and carbamate-platensimycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Late-stage functionalization of this compound leading to multiple analogues with improved antibacterial activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Semisynthesis of this compound Derivatives with Antibiotic Activities in Mice via Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of this compound and this compound-Inspired Thioether Analogues against Methicillin-Resistant Staphylococcus aureus in Topical and Systemic Infection Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Semisynthesis and Biological Evaluation of Platencin Thioether Derivatives: Dual FabF and FabH Inhibitors against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Enantioselective Synthesis of the Platensimycin Core: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enantioselective synthesis of the core structure of platensimycin, a potent antibiotic with a novel mechanism of action. The information presented is compiled from seminal works by leading research groups in the field of organic synthesis.
Introduction
This compound, isolated from Streptomyces platensis, has garnered significant attention due to its unique tetracyclic core and its inhibition of bacterial fatty acid synthase (FabF). Its complex architecture has made it a challenging target for total synthesis, leading to the development of several innovative and elegant enantioselective strategies. This document outlines three prominent and successful approaches for the asymmetric construction of the this compound core, pioneered by the research groups of K.C. Nicolaou, Hisashi Yamamoto, and Arun K. Ghosh. Each approach utilizes a distinct key strategy to establish the critical stereocenters of the molecule.
Key Enantioselective Strategies and Comparative Data
The three primary strategies discussed herein are:
-
Nicolaou's Rhodium-Catalyzed Asymmetric Cycloisomerization: This approach features a rhodium-catalyzed [4+2] cycloisomerization of an enyne to construct a key spirocyclic intermediate with high enantioselectivity.
-
Yamamoto's Intramolecular Robinson Annulation: This strategy employs an organocatalyzed intramolecular Michael addition followed by an aldol condensation to forge the tetracyclic core.
-
Ghosh's Intramolecular Diels-Alder Reaction: This synthesis utilizes a thermal intramolecular Diels-Alder reaction of a triene derived from a chiral pool starting material to set the stereochemistry of the core structure.
The following tables summarize the key quantitative data for each of these synthetic routes, allowing for a direct comparison of their efficiency at critical steps.
Table 1: Key Reaction Data for Nicolaou's Rhodium-Catalyzed Asymmetric Cycloisomerization
| Step No. | Reaction | Starting Material | Product | Yield (%) | Enantiomeric Excess (ee) |
| 1 | Rh-catalyzed Asymmetric Cycloisomerization | Dieneyne | Spirocyclic Aldehyde | 86 | >99% |
| 2 | Cyanohydrin Formation and Protection | Spirocyclic Aldehyde | Protected Cyanohydrin | 99 (2 steps) | - |
| 3 | Anionic Cyclization | Protected Cyanohydrin | Tricyclic Intermediate | 86 | - |
| 4 | SmI₂-mediated Radical Cyclization | Tricyclic Intermediate | Tetracyclic Alcohol | 46 | - |
| 5 | Acid-catalyzed Etherification | Tetracyclic Alcohol | This compound Core | 87 | - |
Table 2: Key Reaction Data for Yamamoto's Intramolecular Robinson Annulation
| Step No. | Reaction | Starting Material | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Asymmetric Diels-Alder | Methyl cyclopentadiene & Methyl acrylate | Bicyclic ester | 92 | >99:1 |
| 2 | Oxidative Decarboxylation | Bicyclic ester | Bicyclic ketone | 75 | - |
| 3 | Baeyer-Villiger Oxidation | Bicyclic ketone | Bicyclic lactone | 68 | - |
| 4 | Reductive Cyanation (one pot) | Bicyclic lactone | Bicyclic cyanide | 85-95 | 1:1 |
| 5 | Intramolecular Robinson Annulation | Bicyclic enone-aldehyde | This compound Core | - | 5:1 |
Table 3: Key Reaction Data for Ghosh's Intramolecular Diels-Alder Reaction
| Step No. | Reaction | Starting Material | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Petasis Olefination | Bicyclic lactone | Enol ether | - | - |
| 2 | Hydroboration-Oxidation | Enol ether | Primary alcohol | 81 | 2:1 |
| 3 | Intramolecular Diels-Alder | Triene | Tetracyclic Core | - | - |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the logical flow of the key synthetic strategies.
Caption: Nicolaou's enantioselective synthesis workflow.
Caption: Yamamoto's enantioselective synthesis workflow.
Caption: Ghosh's enantioselective synthesis workflow.
Detailed Experimental Protocols
I. Nicolaou's Rhodium-Catalyzed Asymmetric Cycloisomerization
Step 1: Rh-catalyzed Asymmetric Cycloisomerization of Dieneyne to Spirocyclic Aldehyde [1]
-
Reagents and Conditions: To a solution of the dieneyne precursor in 1,2-dichloroethane (DCE) is added [Rh((S)-BINAP)]SbF₆ (5 mol%). The reaction mixture is stirred at room temperature for 12 hours.
-
Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the spirocyclic aldehyde.
-
Quantitative Data: Yield: 86%, Enantiomeric excess (ee): >99%.[1]
Step 3: Anionic Cyclization of Protected Cyanohydrin [1]
-
Reagents and Conditions: A solution of the protected cyanohydrin in tetrahydrofuran (THF) is cooled to 0 °C. Potassium bis(trimethylsilyl)amide (KHMDS) (0.5 M in toluene, 1.5 equiv) is added dropwise. The reaction is stirred at 0 °C for 10 minutes.
-
Work-up and Purification: The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography.
-
Quantitative Data: Yield: 86%.[1]
II. Yamamoto's Intramolecular Robinson Annulation
Step 1: Asymmetric Diels-Alder Reaction [2]
-
Reagents and Conditions: A solution of methyl acrylate and methyl cyclopentadiene in a suitable solvent is treated with a Brønsted acid-assisted chiral Lewis acid (BLA) catalyst (2 mol%) at low temperature.
-
Work-up and Purification: The reaction is quenched and purified by standard methods to yield the bicyclic ester.
-
Quantitative Data: Yield: 92%, Diastereomeric ratio (dr): >99:1.[2]
Step 5: Intramolecular Robinson Annulation [2]
-
Reagents and Conditions: The bicyclic enone-aldehyde precursor is dissolved in a suitable solvent and treated with L-proline. After the initial Michael addition, the reaction mixture is treated with sodium hydroxide to effect the aldol condensation and dehydration.[2][3]
-
Work-up and Purification: The reaction mixture is neutralized and extracted. The organic layer is dried and concentrated, and the product is purified by column chromatography.
III. Ghosh's Intramolecular Diels-Alder Reaction
Step 3: Hydroboration-Oxidation of Enol Ether [4]
-
Reagents and Conditions: To a solution of the enol ether in THF is added 9-borabicyclo[3.3.1]nonane (9-BBN). The mixture is stirred at room temperature. Subsequently, the solution is treated with aqueous sodium hydroxide and hydrogen peroxide.
-
Work-up and Purification: The reaction is quenched and the product is extracted, dried, and purified by column chromatography.
-
Quantitative Data: Yield: 81% (as a 2:1 mixture of diastereomers).
Step 5: Intramolecular Diels-Alder Reaction [4][5]
-
Reagents and Conditions: A solution of the triene precursor in a high-boiling solvent (e.g., toluene or xylene) is heated to a high temperature (typically >180 °C) in a sealed tube.
-
Work-up and Purification: After cooling, the solvent is removed in vacuo, and the residue is purified by flash chromatography to afford the tetracyclic core.
Conclusion
The enantioselective synthesis of the this compound core has been successfully achieved through multiple, distinct strategies. The Nicolaou group's rhodium-catalyzed cycloisomerization provides excellent enantiocontrol in the initial key step. Yamamoto's approach, featuring a diastereoselective Robinson annulation, offers an elegant organocatalytic route. The Ghosh synthesis demonstrates the utility of the intramolecular Diels-Alder reaction from a chiral pool starting material. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, desired scale, and the specific stereochemical outcomes required for analog synthesis in drug discovery programs. The detailed protocols and comparative data presented herein serve as a valuable resource for researchers in the field.
References
- 1. Total Synthesis of this compound and Related Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective Route to this compound: An Intramolecular Robinson Annulation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total Synthesis of this compound by Yamamoto [organic-chemistry.org]
- 4. Total synthesis of (-)-platensimycin, a novel antibacterial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective synthesis of (-)-platensimycin oxatetracyclic core by using an intramolecular Diels-Alder reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Challenges of Platensimycin Purification: A Technical Support Guide
For researchers, scientists, and drug development professionals, the purification of platensimycin, a potent antibiotic with a novel mechanism of action, can present a number of challenges. This technical support center provides troubleshooting guides and frequently asked questions to address specific issues that may be encountered during the experimental process, ensuring a smoother and more efficient workflow.
The unique chemical structure of this compound, a secondary metabolite from Streptomyces platensis, underpins its valuable therapeutic potential but also contributes to complexities in its isolation and purification.[1] Common issues such as low yield, poor purity, and compound degradation can arise. This guide offers detailed methodologies and troubleshooting strategies to mitigate these problems.
Frequently Asked Questions (FAQs)
Q1: What are the initial extraction options for this compound from the fermentation broth?
A1: The initial extraction of this compound typically involves separating the compound from the fermentation supernatant. One established method utilizes highly porous XAD-16 resin to adsorb this compound from the broth.[2]
Q2: What are the common steps in a this compound purification protocol?
A2: A common multi-step protocol involves initial extraction from the fermentation broth, followed by one or more chromatographic steps. Historically, a two-step process involving Sephadex LH-20 liquid chromatography and reversed-phase HPLC has been used.[1] A modified approach eliminates the Sephadex LH-20 step.[1] For larger scale production, a protocol involving XAD-16 resin adsorption, elution, and subsequent polyamide chromatography has been detailed.[2]
Q3: What are the known stability issues with this compound?
A3: this compound is known to have unfavorable pharmacokinetic properties and is susceptible to in vivo instability.[3][4] The primary liabilities include amide hydrolysis, glucuronidation, and oxidation.[3][4] These instabilities can also be a concern during purification, especially if harsh pH conditions or prolonged exposure to certain solvents are involved.
Q4: What is the solubility profile of this compound?
A4: this compound has poor water solubility. It is soluble in organic solvents such as ethanol, methanol, DMF, and DMSO.[5] This is a critical factor to consider when choosing solvents for extraction and chromatography.
Troubleshooting Guide
This section addresses specific problems that may arise during the purification process and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete extraction from fermentation broth: The initial adsorption to the resin may be inefficient. | - Optimize the contact time and amount of XAD-16 resin used. - Ensure the pH of the fermentation supernatant is suitable for this compound binding to the resin. |
| Loss during solvent partitioning: this compound may not fully partition into the desired solvent phase. | - Adjust the pH of the aqueous layer before extraction with an organic solvent like CH2Cl2 to maximize partitioning.[2] - Perform multiple extractions with smaller volumes of the organic solvent. | |
| Degradation during purification: The amide bond in this compound is susceptible to hydrolysis.[3][4] | - Avoid extreme pH conditions during all purification steps. - Work at lower temperatures to minimize degradation. - Minimize the duration of the purification process. | |
| Low Purity | Co-elution of impurities: Other metabolites from Streptomyces platensis with similar properties may co-elute with this compound. | - Optimize the gradient in reversed-phase HPLC to improve separation. - Consider using a different stationary phase or a multi-step HPLC purification with different column chemistries. - Polyamide chromatography can be an effective step to remove certain impurities.[2] |
| Presence of related compounds: this compound exists alongside congeners like platencin.[6] | - High-resolution chromatography techniques are essential to separate these closely related structures. - Analytical methods such as HPLC and mass spectrometry should be used to confirm the identity and purity of the final product. | |
| Poor Peak Shape in HPLC | Compound insolubility: this compound has poor water solubility.[5] | - Ensure the mobile phase has a sufficient percentage of organic solvent to maintain solubility. - Dissolve the sample in a strong organic solvent (e.g., DMSO, methanol) before injection, but use a small injection volume to avoid solvent effects. |
| Interaction with the stationary phase: The compound may exhibit secondary interactions with the HPLC column. | - Add a small amount of an ion-pairing agent or an acid (e.g., formic acid, trifluoroacetic acid) to the mobile phase to improve peak shape. |
Experimental Protocols
Protocol 1: Large-Scale Purification from Fermentation Broth[2]
-
Adsorption: Pass approximately 60 L of fermentation supernatant through a column packed with highly porous XAD-16 resin to adsorb this compound.
-
Elution: Elute the resin with 80% ethanol (pH 10).
-
Solvent Extraction (Impurity Removal): Basify the eluate with NaOH and extract with CH2Cl2 to remove hydrophobic impurities.
-
Solvent Extraction (Product): Acidify the resulting aqueous layer with HCl and extract again with CH2Cl2 to obtain crude this compound.
-
Polyamide Chromatography: Further purify the crude extract using polyamide chromatography.
-
Precipitation: Elute the polyamide column with 80% ethanol and acidify the elute with HCl to precipitate the purified this compound.
-
Lyophilization: Lyophilize the precipitate to obtain the final product.
Protocol 2: General Laboratory-Scale Purification (Adapted from[1])
-
Initial Extraction: Extract the this compound from the fermentation broth using a suitable organic solvent (e.g., ethyl acetate) after adjusting the pH to be acidic.
-
Solvent Evaporation: Evaporate the organic solvent to obtain a crude extract.
-
Reversed-Phase HPLC: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol) and purify using reversed-phase HPLC.
-
Column: C18 column
-
Mobile Phase: A gradient of water and acetonitrile (both containing 0.1% formic acid to improve peak shape) is typically used.
-
Detection: UV detection at a wavelength appropriate for this compound.
-
-
Fraction Collection and Analysis: Collect fractions corresponding to the this compound peak and confirm purity using analytical HPLC and mass spectrometry.
Visualizing the Workflow
To aid in understanding the purification process, the following diagrams illustrate the key steps and decision points.
References
- 1. A Review on this compound: A Selective FabF Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Titer improvement and pilot-scale production of this compound from Streptomyces platensis SB12026 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo instability of this compound and platencin: Synthesis and biological evaluation of urea- and carbamate-platensimycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo instability of this compound and platencin: Synthesis and biological evaluation of urea- and carbamate-platensimycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioaustralis.com [bioaustralis.com]
- 6. This compound and Platencin: Inspirations for Chemistry, Biology, Enzymology, and Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Platensimycin Pharmacokinetics Through Structural Modification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for modifying the structure of platensimycin to improve its pharmacokinetic profile.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the synthesis and pharmacokinetic evaluation of this compound analogs.
Question: Our synthesized this compound analogs show good in vitro activity but perform poorly in vivo. What are the likely causes and how can we address this?
Answer: Poor in vivo efficacy despite good in vitro activity is a common challenge with this compound and is almost always linked to unfavorable pharmacokinetic properties.[1][2] The primary issue is rapid clearance from the body, leading to low systemic exposure.[3]
-
Troubleshooting Steps:
-
Confirm Metabolic Stability: The amide bond linking the two main structural domains of this compound can be susceptible to hydrolysis. Analyze plasma samples post-administration for metabolites to determine if the compound is being rapidly broken down.
-
Assess Renal Clearance: this compound's high polarity can lead to rapid excretion through the kidneys. Measure the concentration of the drug in urine to quantify the extent of renal clearance.
-
Investigate Plasma Protein Binding: Although not the primary issue, low plasma protein binding can contribute to a higher free fraction of the drug, making it more available for clearance. Evaluate the plasma protein binding of your analogs.
-
Consider Efflux Pump Activity: In Gram-negative bacteria, efflux pumps can limit the effectiveness of this compound.[2] While this is a mechanism of resistance rather than a pharmacokinetic issue in the host, it's a critical consideration for broad-spectrum activity.
-
Question: We are having difficulty with the synthesis of the tetracyclic cage of this compound. Are there common pitfalls or alternative strategies?
Answer: The synthesis of the complex tetracyclic ketolide core is a significant challenge. Common issues include low yields in multi-step sequences and difficulties in achieving the desired stereochemistry.
-
Troubleshooting/Alternative Approaches:
-
Domino Reactions: Some successful syntheses have employed domino reactions, such as an aldol-oxa-Michael reaction, to construct key parts of the core in a highly diastereoselective manner.
-
Chiral Pool Synthesis: Using inexpensive chiral starting materials like (S)-lactic acid can provide a stereocontrolled route to the core.
-
Rhodium-Catalyzed Carbonyl Ylide Cycloaddition: This has been used as a key step in forming the cage structure.[4] Optimization of the substrate is crucial for achieving the correct isomer.[4]
-
Simplification of the Cage: Structure-activity relationship (SAR) studies have shown that the cage domain can be significantly modified or simplified without a total loss of biological activity.[5] Consider synthesizing analogs with less complex cage structures, such as those based on a cyclohexenone core, which can be easier to prepare.[5]
-
Question: What are the most promising structural modifications to improve the half-life and oral bioavailability of this compound?
Answer: The goal is to increase metabolic stability and/or reduce renal clearance.
-
Promising Modifications:
-
Amide Bond Replacement: Replacing the amide linker with a more stable isostere, such as a urea linkage, has been investigated to improve metabolic stability.[1]
-
Modulation of Lipophilicity: While the tetracyclic core is lipophilic, strategic modifications can be made to optimize the overall lipophilicity of the molecule. This can influence absorption and distribution. Adding lipophilic groups to the aromatic ring has been explored.
-
Blocking Metabolic Hotspots: If specific sites of metabolism are identified (e.g., through metabolite identification studies), these positions can be blocked with groups that are less susceptible to metabolic enzymes, such as fluorine atoms.
-
Introduction of Groups that Promote Oral Absorption: While specific examples for this compound are still exploratory, general strategies include the addition of functionalities that can interact with intestinal transporters or reduce first-pass metabolism.
-
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of this compound (PTM) and its natural analog platencin (PTN) in mice, providing a baseline for comparison with novel analogs.
| Compound | Route | T1/2 (h) | Cmax (µM) | AUC0–8 (µM·h) | CLobs (mL min−1 kg−1) | Vd (L kg−1) | %F (Oral Bioavailability) | Reference |
| This compound (PTM) | IV | 3.5 | 20 (at 5 min) | 1.8 | 30.5 | 0.8 | N/A | [1] |
| This compound (PTM) | PO | - | 0.05 | 0.2 | - | - | 1.9 | [1] |
| Platencin (PTN) | IV | 3.2 | 18 (at 5 min) | 1.5 | 38.3 | 0.9 | N/A | [1] |
| Platencin (PTN) | PO | - | 0.01 | 0.05 | - | - | 0.5 | [1] |
Experimental Protocols
General Protocol for Synthesis of this compound Analogs (Amide Coupling)
This protocol describes a common final step in the synthesis of many this compound analogs: the amide coupling of the carboxylic acid-containing moiety (often the complex cage structure) with the amine-containing aromatic piece.
Materials:
-
Carboxylic acid derivative of the tetracyclic core (or other lipophilic moiety)
-
Amine derivative (e.g., a substituted 3-aminobenzoic acid derivative)
-
Amide coupling reagent (e.g., HATU, PyBOP)
-
Organic base (e.g., triethylamine (Et3N), N,N-diisopropylethylamine (DIPEA))
-
Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), dichloromethane (DCM))
-
Reagents for deprotection if protecting groups are used (e.g., LiOH for ester hydrolysis, HCl for MOM-ether cleavage)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq.) and the amine (1.0-1.2 eq.) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the organic base (2.0-3.0 eq.) to the mixture.
-
Add the amide coupling reagent (1.0-1.2 eq.) portion-wise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH4Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
If protecting groups are present, perform the necessary deprotection steps. For example, hydrolysis of a methyl ester can be achieved with LiOH in a THF/water mixture.[5]
-
Purify the final deprotected analog by chromatography (e.g., reverse-phase HPLC) to yield the desired compound.
-
Characterize the final product thoroughly using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Protocol for In Vivo Pharmacokinetic Study in Mice
This protocol outlines a typical procedure for evaluating the pharmacokinetic properties of a this compound analog in a mouse model.[1]
Materials:
-
Test compound (this compound analog)
-
Vehicle for dosing (e.g., a mixture of DMSO, propylene glycol, polyethylene glycol 400, and saline)
-
Male C57Bl/6 mice (or other appropriate strain)
-
Dosing syringes and needles (for intravenous and oral administration)
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing:
-
Intravenous (IV) Administration: Administer the test compound (e.g., at 3 mg/kg) via the tail vein.
-
Oral (PO) Administration: Administer the test compound (e.g., at 10 mg/kg) by oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (e.g., ~20-30 µL) at multiple time points post-dose. Typical time points could be 5 min, 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, and 24 h.
-
Collect blood via retro-orbital bleeding or tail-nick into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Harvest the plasma and store at -80 °C until analysis.
-
-
Sample Analysis:
-
Precipitate plasma proteins by adding a multiple volume excess of acetonitrile (e.g., 6x volume).
-
Centrifuge to pellet the precipitated protein.
-
Filter the supernatant through a 0.2 µm filter.
-
Analyze the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as half-life (T1/2), maximum concentration (Cmax), area under the concentration-time curve (AUC), clearance (CL), and volume of distribution (Vd).
-
Calculate oral bioavailability (%F) using the formula: %F = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100.
-
Visualizations
Bacterial Fatty Acid Synthesis and this compound Inhibition
Caption: this compound inhibits the FabF/B enzyme, a key component of the bacterial fatty acid elongation cycle.
Workflow for Developing this compound Analogs with Improved Pharmacokinetics
Caption: A logical workflow for the design, synthesis, and evaluation of this compound analogs to improve pharmacokinetics.
References
- 1. In vivo instability of this compound and platencin: Synthesis and biological evaluation of urea- and carbamate-platensimycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on this compound: A Selective FabF Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and platencin: promising antibiotics for future application in human medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total Synthesis of this compound by Lee [organic-chemistry.org]
- 5. Design, Synthesis and Biological Evaluation of this compound Analogs with Varying Degrees of Molecular Complexity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Platensimycin Analog Development
This technical support center provides guidance for researchers, scientists, and drug development professionals working with platensimycin and its analogs. It addresses potential toxicity issues that may be encountered during experimentation, offering troubleshooting guides, frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: this compound is reported to have low toxicity. Why should I be concerned about toxicity with my analog?
A1: While this compound itself has shown a favorable safety profile in preclinical studies with no observed in vivo toxicity in some cases, chemical modifications to create analogs can significantly alter the molecule's properties.[1][2] Changes to the core structure can affect target specificity, metabolic stability, and off-target interactions, potentially leading to unforeseen cytotoxic effects. Each new analog should be considered a new chemical entity and undergo rigorous toxicity evaluation.
Q2: What is the primary mechanism of action for this compound, and how does it relate to potential toxicity?
A2: this compound selectively inhibits the bacterial enzyme β-ketoacyl-[acyl carrier protein] synthase I/II (FabF/B), which is a crucial component of the type II fatty acid synthesis (FASII) pathway in bacteria.[3] This pathway is distinct from the type I fatty acid synthesis (FASI) system found in mammals, which is the basis for its selective antibacterial activity and low toxicity towards mammalian cells.[4] However, at high concentrations, analogs could potentially interact with other cellular components, leading to off-target toxicity.
Q3: My this compound analog is showing high cytotoxicity in vitro. What are the possible reasons?
A3: High in vitro cytotoxicity could be due to several factors:
-
Off-target activity: The analog may be inhibiting mammalian cellular pathways unrelated to fatty acid synthesis.
-
Mitochondrial toxicity: The compound might be disrupting mitochondrial function, a common source of drug-induced toxicity.
-
Compound aggregation: At higher concentrations, small molecules can form aggregates that are nonspecifically toxic to cells.
-
Degradation: The analog might be unstable in the culture medium, degrading into a more toxic substance.
-
Solvent toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be present at a toxic concentration in the final assay.
Q4: Are there any strategies to reduce the toxicity of a promising this compound analog?
A4: Yes, several formulation and medicinal chemistry strategies can be employed. Formulation approaches can modify the pharmacokinetic profile of a drug to reduce peak plasma concentrations (Cmax), which are often associated with toxicity.[5] This can include using controlled-release formulations or encapsulating the drug in nanoparticle-based delivery systems.[1] From a medicinal chemistry perspective, structure-activity relationship (SAR) and structure-toxicity relationship (STR) studies can help identify the specific parts of the molecule responsible for toxicity, allowing for targeted chemical modifications to reduce toxicity while preserving antibacterial activity.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette for seeding and perform a cell count to verify density. |
| Edge Effects in Microplates | Avoid using the outer wells of the 96-well plate as they are more prone to evaporation. Fill peripheral wells with sterile PBS or medium.[6] |
| Compound Precipitation | Visually inspect the wells under a microscope after adding the compound. If precipitate is observed, try reducing the final concentration or using a different solvent system. |
| Pipetting Errors | Calibrate pipettes regularly. When performing serial dilutions, ensure thorough mixing between each step. |
| Contamination | Regularly check cell cultures for microbial contamination. Use sterile techniques throughout the assay. |
Issue 2: Discrepancy Between In Vitro Cytotoxicity and In Vivo Toxicity
| Potential Cause | Troubleshooting Step |
| Poor Pharmacokinetics | The compound may be rapidly metabolized or cleared in vivo, never reaching toxic concentrations in tissues. Perform pharmacokinetic studies to determine the compound's half-life and exposure levels. |
| Formulation Issues | The formulation used for in vivo studies may not be optimal, leading to low bioavailability. Experiment with different formulation strategies to improve solubility and absorption.[4] |
| Species-Specific Metabolism | The metabolic pathways in the animal model may differ from the in vitro cell line, leading to different toxicity profiles. Consider using multiple cell lines and animal models. |
| Target Engagement In Vivo | The compound may not be reaching its intended off-target site in the whole animal at sufficient concentrations to cause toxicity. |
Data Presentation
Table 1: Comparative Cytotoxicity of Hypothetical this compound Analogs
Disclaimer: The following data is for illustrative purposes only and does not represent real experimental results. It is intended to provide a template for presenting cytotoxicity data.
| Compound | Modification | IC50 (µM) in HepG2 cells | IC50 (µM) in HEK293 cells | Therapeutic Index (HepG2 IC50 / MRSA MIC) |
| This compound | Parent Compound | >100 | >100 | >200 |
| Analog A | Phenyl group addition | 55.2 | 78.1 | 110 |
| Analog B | Amide linker modification | >100 | >100 | >250 |
| Analog C | Diterpenoid core change | 12.5 | 25.3 | 15 |
| Analog D | Benzoic acid replacement | 85.7 | 92.4 | 170 |
Experimental Protocols
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present by reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[7]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from the cytosol of damaged cells into the supernatant.
Materials:
-
Commercially available LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[8]
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 10 minutes.[9] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[9]
-
Stop Reaction: Add 50 µL of stop solution to each well.[10]
-
Absorbance Reading: Measure the absorbance at 490 nm.[8]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, correcting for background and spontaneous release.
Mandatory Visualization
Caption: this compound inhibits the FabF/B enzyme in the bacterial FASII pathway.
Caption: Workflow for assessing the in vitro cytotoxicity of this compound analogs.
Caption: A decision tree for troubleshooting unexpected cytotoxicity results.
References
- 1. LDH cytotoxicity assay [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Validation & Comparative
A Comparative Analysis of Platensimycin and Platencin: Unraveling Their Mechanisms of Action in Bacterial Fatty Acid Synthesis
A deep dive into the inhibitory actions of two potent antibiotics, platensimycin and platencin, reveals distinct yet overlapping mechanisms targeting the essential bacterial fatty acid synthesis (FASII) pathway. While both natural products effectively halt bacterial growth by disrupting the production of vital cell membrane components, their specific molecular targets and inhibitory profiles differ significantly. This guide provides a comprehensive comparison of their mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of their molecular interactions.
This compound, a groundbreaking discovery from Streptomyces platensis, has been identified as a highly selective and potent inhibitor of β-ketoacyl-acyl carrier protein (ACP) synthase II (FabF/B).[1][2] This enzyme plays a crucial role in the elongation of fatty acid chains, a process vital for bacterial survival.[3] this compound's targeted action against FabF leads to a broad-spectrum activity against Gram-positive bacteria, including challenging multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[4]
Shortly after the discovery of this compound, a related compound, platencin, was isolated from the same bacterial strain.[5] Further investigation revealed that platencin also inhibits the FASII pathway but with a broader target profile.[4][6] Unlike the highly selective this compound, platencin acts as a dual inhibitor, targeting both FabF and β-ketoacyl-ACP synthase III (FabH).[5][7] FabH is responsible for initiating the fatty acid synthesis cycle, making its inhibition a critical blow to the entire pathway. This dual-inhibitory action provides platencin with a potent and broad-spectrum antibacterial activity.[5]
Quantitative Comparison of Inhibitory Activity
The differing mechanisms of this compound and platencin are clearly reflected in their inhibitory concentrations (IC₅₀) against their respective target enzymes and their minimum inhibitory concentrations (MIC) against various bacterial strains.
| Compound | Target Enzyme(s) | Organism | IC₅₀ | MIC (μg/mL) | Reference |
| This compound | FabF | S. aureus | 0.13 μg/mL | 0.1 - 0.32 | [4][8] |
| FabF | E. coli | 160 nM | [4][6] | ||
| FabH | S. aureus | 109 μg/mL | [8][9] | ||
| Platencin | FabF | S. aureus | 1.95 μg/mL | 0.5 (S. aureus) | [5][9] |
| FabH | S. aureus | 3.91 μg/mL | 4 (S. pneumoniae) | [5][9] | |
| FabH (purified enzyme) | S. aureus | 16.2 ± 4.2 μM | [8][9] |
Visualizing the Mechanisms of Action
The following diagrams illustrate the distinct inhibitory mechanisms of this compound and platencin within the bacterial fatty acid synthesis pathway.
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of Platencin.
Experimental Protocols
The discovery and characterization of this compound and platencin relied on innovative experimental approaches. Below are detailed methodologies for key experiments cited in the comparison.
Antisense Differential Sensitivity Assay
This whole-cell assay was instrumental in identifying inhibitors of specific bacterial targets.[3]
-
Strain Construction: Staphylococcus aureus strains were engineered to express antisense RNA targeting the mRNA of specific FASII enzymes (e.g., fabF). This reduces the cellular concentration of the target protein, making the cells hypersensitive to inhibitors of that protein. A control strain with a vector lacking the antisense construct is also prepared.
-
Plate Preparation: Agar plates are prepared with a lawn of the antisense-expressing strain and the control strain.
-
Compound Application: Test compounds (e.g., natural product extracts) are spotted onto both plates.
-
Incubation and Analysis: The plates are incubated to allow bacterial growth. A larger zone of inhibition on the antisense strain plate compared to the control plate indicates that the compound likely targets the protein whose expression was silenced.
Caption: Antisense differential sensitivity assay workflow.
FabH/FabF PAGE Elongation Assay
This in vitro assay directly measures the inhibitory activity of compounds on the enzymatic activity of FabH and FabF.[9]
-
Reaction Mixture Preparation: A reaction mixture is prepared containing all the necessary components for fatty acid synthesis, including acetyl-CoA, malonyl-ACP, acyl-ACP, and purified FabH and FabF enzymes.
-
Inhibitor Addition: The test compound (this compound or platencin) is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also run.
-
Incubation: The reaction is incubated to allow for the elongation of the fatty acid chain.
-
PAGE Analysis: The reaction products are separated by polyacrylamide gel electrophoresis (PAGE). The elongation of the acyl-ACP substrate is visualized.
-
Quantification and IC₅₀ Determination: The intensity of the product bands is quantified to determine the extent of inhibition at each compound concentration. The IC₅₀ value is then calculated as the concentration of the inhibitor that causes a 50% reduction in enzyme activity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: a promising antimicrobial targeting fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and Platencin: Inspirations for Chemistry, Biology, Enzymology, and Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review of this compound and Platencin: Inhibitors of β-Ketoacyl-acyl Carrier Protein (ACP) Synthase III (FabH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. A Review on this compound: A Selective FabF Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of platencin, a dual FabF and FabH inhibitor with in vivo antibiotic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
Platensimycin vs. Other FabF Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial agents with new mechanisms of action. The bacterial fatty acid synthesis (FASII) pathway presents a promising target, as it is essential for bacterial viability and distinct from the mammalian fatty acid synthesis (FASI) pathway. Within the FASII pathway, the β-ketoacyl-acyl carrier protein synthase II (FabF) plays a crucial role in the elongation of fatty acid chains. This guide provides a detailed comparison of the activity of platensimycin, a potent FabF inhibitor, with other well-known inhibitors of fatty acid synthesis, including platencin, cerulenin, and triclosan.
Mechanism of Action of FabF Inhibitors
This compound, a natural product isolated from Streptomyces platensis, exhibits potent, broad-spectrum activity against Gram-positive bacteria by selectively inhibiting FabF.[1][2] Its unique mechanism involves binding to the acyl-enzyme intermediate of FabF, thereby blocking the condensation of malonyl-ACP with the growing acyl chain.[1] This mode of action is distinct from many other antibiotics, making it a valuable candidate for combating resistant strains.
In contrast, platencin, a structurally related natural product, acts as a dual inhibitor of both FabF and FabH (β-ketoacyl-acyl carrier protein synthase III), the enzyme responsible for initiating fatty acid synthesis.[2][3] Cerulenin, an epoxide-containing natural product, irreversibly inhibits FabF by forming a covalent bond with a cysteine residue in the active site.[4][5] Triclosan, a broad-spectrum antimicrobial agent, primarily targets the enoyl-acyl carrier protein reductase (FabI), another essential enzyme in the fatty acid elongation cycle, though it is often discussed in the context of FASII inhibitors.[6]
Comparative Activity of FabF Inhibitors
The following tables summarize the in vitro inhibitory activity of this compound and other selected inhibitors against their target enzymes and various bacterial strains. The data, presented as half-maximal inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC), are compiled from various studies. It is important to note that direct comparisons of absolute values should be made with caution, as experimental conditions may vary between studies.
Table 1: In Vitro Enzymatic Inhibition (IC50)
| Inhibitor | Target Enzyme | Organism | IC50 |
| This compound | FabF | Staphylococcus aureus | 48 nM[7][8] |
| FabF | Escherichia coli | 160 nM[7] | |
| FabH | Staphylococcus aureus | 67 µM[7][8] | |
| Platencin | FabF | Staphylococcus aureus | 4.6 µM[3][8] |
| FabH | Staphylococcus aureus | 9.2 µM[3][8] | |
| Cerulenin | FabF | Escherichia coli | 20 µM |
| FabB | Escherichia coli | 3 µM | |
| FabH | Escherichia coli | 700 µM | |
| Triclosan | FabI | Escherichia coli | 2 µM[6] |
| FabI (G93V mutant) | Escherichia coli | 10 µM[6] |
Table 2: Minimum Inhibitory Concentration (MIC) Against Bacterial Strains
| Inhibitor | Bacterial Strain | MIC (µg/mL) |
| This compound | Methicillin-resistant Staphylococcus aureus (MRSA) | < 1.0[7] |
| Vancomycin-resistant Enterococci (VRE) | < 1.0[7] | |
| Platencin | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5 - 2 |
| Vancomycin-resistant Enterococci (VRE) | 0.5 - 2 | |
| Cerulenin | Streptococcus aureus | 64[7] |
| Triclosan | Wild-type Escherichia coli | 0.5 |
| fabI mutant Escherichia coli | 32 |
Experimental Protocols
Accurate and reproducible assessment of inhibitor activity is critical in drug discovery. Below are outlines of common experimental protocols used to determine the IC50 and MIC values for FabF inhibitors.
FabF/FabH Enzymatic Inhibition Assay (Example: PAGE-based Elongation Assay)
This assay measures the ability of an inhibitor to block the elongation of fatty acid chains catalyzed by the FASII enzymes.
-
Enzyme and Substrate Preparation: Purified FabF and/or FabH enzymes, along with other necessary FASII enzymes, are prepared. Key substrates include acetyl-CoA, malonyl-CoA (often radiolabeled, e.g., [14C]malonyl-CoA), and an acyl-ACP primer (e.g., lauroyl-ACP).
-
Reaction Mixture: The assay is typically performed in a buffer solution (e.g., 100 mM sodium phosphate, pH 7.0) containing the FASII enzymes, acyl-CoA substrates, and the acyl carrier protein (ACP).
-
Inhibitor Pre-incubation: The enzymes are pre-incubated with various concentrations of the test inhibitor for a defined period (e.g., 20 minutes at room temperature) to allow for binding.
-
Initiation of Reaction: The reaction is initiated by the addition of radiolabeled malonyl-CoA.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 10 minutes).
-
Termination and Analysis: The reaction is stopped, and the products are separated by polyacrylamide gel electrophoresis (PAGE). The extent of fatty acid elongation is quantified by detecting the radiolabeled products.
-
IC50 Determination: The concentration of the inhibitor that results in a 50% reduction in product formation is determined as the IC50 value.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable growth medium (e.g., Mueller-Hinton broth).
-
Serial Dilution of Inhibitor: The inhibitor is serially diluted in the growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the inhibitor in which no visible bacterial growth is observed.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the bacterial fatty acid synthesis pathway and a typical experimental workflow for evaluating FabF inhibitors.
Caption: Bacterial Fatty Acid Synthesis (FASII) Pathway and Points of Inhibition.
Caption: General Workflow for Evaluating FabF Inhibitors.
References
- 1. Masked cerulenin enables a dual-site selective protein crosslink - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cerulenin inhibits unsaturated fatty acids synthesis in Bacillus subtilis by modifying the input signal of DesK thermosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Bacterial Enoyl-Reductases: The Ever-Growing List of Fabs, Their Mechanisms and Inhibition [frontiersin.org]
- 5. An Efficient and Economical Assay to Screen for Triclosan Binding to FabI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Platensimycin: A Comparative Guide to its Validation as an Antibacterial Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of platensimycin's performance against other antibacterial agents, supported by experimental data. It is designed to offer a comprehensive overview for researchers, scientists, and professionals involved in drug development.
Executive Summary
This compound, a natural product isolated from Streptomyces platensis, has garnered significant interest as a potential antibacterial agent due to its novel mechanism of action. It selectively inhibits the bacterial fatty acid synthesis (FASII) pathway, a target distinct from most commercially available antibiotics. This unique mechanism allows it to bypass existing resistance pathways, showing potent activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). However, challenges related to its pharmacokinetic properties have so far hindered its clinical development. This guide details the validation of this compound, comparing its in vitro and in vivo performance with its analogue platencin and standard-of-care antibiotics such as vancomycin and linezolid.
Mechanism of Action: Targeting Fatty Acid Synthesis
This compound's antibacterial effect stems from its highly specific inhibition of β-ketoacyl-[acyl carrier protein (ACP)] synthase I/II (FabF/B), crucial enzymes in the bacterial FASII pathway.[1][2] This pathway is responsible for producing fatty acids, which are essential for building bacterial cell membranes. By binding to the FabF/B enzymes, this compound blocks the elongation of fatty acid chains, leading to the cessation of bacterial growth.[1]
In contrast, its close analogue, platencin, acts as a dual inhibitor, targeting both FabF and FabH, another key enzyme in the same pathway.[3] This dual-targeting mechanism is a notable difference between the two compounds. Other antibiotics, such as isoniazid and triclosan, also target the FASII pathway, but they inhibit a different enzyme, FabI.[2] The majority of antibiotics in clinical use, like vancomycin (cell wall synthesis inhibitor) and linezolid (protein synthesis inhibitor), have entirely different mechanisms of action.
In Vitro Activity: A Comparative Analysis
This compound demonstrates potent, broad-spectrum activity against a variety of Gram-positive bacteria, including strains resistant to other classes of antibiotics.[1] Its efficacy is particularly noteworthy against MRSA and VRE. The following tables summarize the minimum inhibitory concentration (MIC) values of this compound and its comparators.
Table 1: this compound and Platencin In Vitro Activity
| Organism | This compound MIC (µg/mL) | Platencin MIC (µg/mL) |
| Staphylococcus aureus (MSSA) | 0.5 | 0.5-1 |
| Staphylococcus aureus (MRSA) | 0.5 | 0.5-1 |
| S. aureus (Linezolid-resistant) | 1 | 1 |
| S. aureus (Vancomycin-intermediate) | 0.5 | 1 |
| Enterococcus faecium (VRE) | 0.1 | <0.06 |
| Streptococcus pneumoniae | 1 | 4 |
Data compiled from multiple sources.[3]
Table 2: Comparative In Vitro Activity Against S. aureus
| Antibiotic | Mechanism of Action | Typical MIC Range for S. aureus (µg/mL) |
| This compound | Fatty Acid Synthesis (FabF/B) Inhibitor | 0.5 - 1 |
| Vancomycin | Cell Wall Synthesis Inhibitor | 1 - 4 |
| Linezolid | Protein Synthesis (50S) Inhibitor | 1 - 4 |
This table presents a general comparison; direct head-to-head studies may show slight variations. Data compiled from multiple sources.[4]
In Vivo Efficacy: Preclinical Models
This compound has demonstrated efficacy in murine infection models, although its poor pharmacokinetic profile often necessitates continuous infusion to maintain therapeutic concentrations.[1] In a mouse model of S. aureus infection, this compound treatment was shown to eradicate the infection.[5]
Table 3: Comparative In Vivo Efficacy in a Mouse Peritonitis Model
| Treatment | Dosage | Outcome |
| This compound | ~90 µg/h (continuous infusion) | Equivalent efficacy to Platencin at 150 µg/h |
| Platencin | 150 µg/h (continuous infusion) | 3-log reduction in S. aureus CFU in the kidney |
| Vancomycin | 50 mg/kg | Often used as a positive control, showing significant bacterial reduction |
| Linezolid | - | In other studies, has shown comparable efficacy to vancomycin |
Data compiled from multiple sources.[3][6][7][8][9][10]
The requirement for continuous infusion highlights a significant hurdle for the clinical development of the parent compound. Research is ongoing to develop analogues with improved pharmacokinetic properties.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
-
Preparation of Antibiotic Solutions: A stock solution of the antibiotic is prepared and serially diluted (2-fold) in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Bacterial colonies are suspended in saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 35-37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound and Platencin: Inspirations for Chemistry, Biology, Enzymology, and Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Comparison of In-vitro Activities of Linezolid and Vancomycin against Staphylococcus aureus Isolated from A Tertiary Care Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The use of this compound and platencin to fight antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Comparative Efficacy and Safety of Vancomycin, Linezolid, Tedizolid, and Daptomycin in Treating Patients with Suspected or Proven Complicated Skin and Soft Tissue Infections: An Updated Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Linezolid versus Vancomycin in Treatment of Complicated Skin and Soft Tissue Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
Validating the In Vivo Target Engagement of Platensimycin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies for validating the in vivo target engagement of platensimycin, a potent antibiotic that inhibits bacterial fatty acid synthesis. We will compare established, indirect methods with modern, direct approaches, offering detailed experimental protocols and supporting data to aid in the design and interpretation of in vivo studies.
This compound exerts its antibacterial effect by selectively inhibiting the β-ketoacyl-[acyl-carrier-protein] synthase I/II (FabF/B), a critical enzyme in the bacterial type II fatty acid synthesis (FASII) pathway.[1][2] Demonstrating that this compound engages with FabF in a living organism is crucial for validating its mechanism of action and guiding further drug development. While early studies confirmed in vivo efficacy through bacterial load reduction[1][2], modern techniques offer a more direct and quantitative assessment of target engagement.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with this compound's activity and the expected outputs from various target engagement validation methods.
Table 1: this compound In Vitro and In Vivo Efficacy Data
| Parameter | Organism/System | Value | Reference(s) |
| IC50 (FabF) | S. aureus | 48 nM | [3] |
| IC50 (FabF) | E. coli | 160 nM | [3] |
| MIC | Methicillin-Resistant S. aureus (MRSA) | < 1.0 µg/mL | [3] |
| MIC | Vancomycin-Resistant Enterococci (VRE) | < 1.0 µg/mL | [3] |
| In Vivo Efficacy | S. aureus infected mouse kidney | 4-5 log reduction in CFU at 100-150 µg/h |
Table 2: Comparison of In Vivo Target Engagement Methodologies
| Methodology | Principle | Key Quantitative Output | Advantages | Disadvantages |
| Pharmacodynamic (PD) Readouts (e.g., CFU Reduction) | Measures the downstream therapeutic effect of target inhibition. | Change in bacterial load (log CFU). | Establishes overall efficacy; clinically relevant. | Indirect measure of target engagement; influenced by PK/PD factors. |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding stabilizes the target protein against thermal denaturation. | Thermal shift (ΔTm) or Isothermal Dose-Response Fingerprint (ITDRF) EC50. | Direct, label-free measurement in native cells/tissues; can be used in vivo.[2][3] | Requires specific antibodies; may not be suitable for all targets. |
| Activity-Based Protein Profiling (ABPP) | Covalent probes react with the active site of enzymes, which is blocked by prior drug engagement. | Percent inhibition of probe labeling. | Direct measure of target activity; can profile off-targets.[4] | Requires a suitable chemical probe; can be complex to implement in vivo. |
Signaling Pathway and Experimental Workflows
Visualizing the mechanism of action and the experimental processes is essential for understanding the validation of target engagement.
Caption: this compound inhibits the FabF enzyme in the FASII pathway.
Caption: Workflow for validating this compound's target engagement in vivo.
Caption: Comparison of methods for in vivo target engagement validation.
Experimental Protocols
In Vivo Efficacy Assessment via CFU Reduction (Indirect Method)
This protocol determines the in vivo efficacy of this compound by quantifying the reduction in bacterial load in an infected animal model.
Methodology:
-
Animal Model: Utilize a suitable animal model, such as a neutropenic mouse thigh infection model or a systemic infection model with Staphylococcus aureus.
-
Infection: Inoculate animals with a predetermined lethal or sub-lethal dose of bacteria (e.g., 106 CFU of S. aureus).
-
Drug Administration:
-
Administer this compound via a suitable route (e.g., intraperitoneal or intravenous) at various doses.
-
Include a vehicle-treated control group and a positive control group (e.g., vancomycin).
-
-
Tissue Collection: At specific time points post-treatment (e.g., 24 hours), euthanize the animals and aseptically harvest the infected tissues (e.g., thighs, kidneys, spleen).
-
CFU Enumeration:
-
Homogenize the collected tissues in sterile phosphate-buffered saline (PBS).
-
Prepare serial dilutions of the tissue homogenates.
-
Plate the dilutions on appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubate the plates overnight at 37°C and count the resulting colonies.
-
-
Data Analysis: Calculate the number of CFU per gram of tissue. Compare the bacterial load in the this compound-treated groups to the vehicle control group to determine the log reduction in CFU.
In Vivo Target Engagement Validation using CETSA® (Direct Method)
This protocol directly assesses the engagement of this compound with its target, FabF, in tissues from infected animals.
Methodology:
-
Animal Model and Dosing: Follow steps 1-3 from the CFU reduction protocol.
-
Tissue Collection and Lysis:
-
Harvest infected tissues from this compound-treated and vehicle-treated animals.
-
Immediately homogenize the tissues in a lysis buffer containing protease inhibitors.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
-
Thermal Challenge:
-
Aliquot the tissue lysates into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.
-
Cool the samples on ice.
-
-
Separation of Soluble and Precipitated Fractions: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.
-
Protein Detection:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble FabF in each sample using Western blotting with a specific anti-FabF antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the percentage of soluble FabF as a function of temperature for both treated and control groups.
-
A shift in the melting curve to a higher temperature for the this compound-treated group indicates target stabilization and therefore, engagement. The difference in the melting temperature (ΔTm) can be quantified.
-
Alternatively, an isothermal dose-response can be performed by heating all samples at a single, optimized temperature and varying the drug concentration to determine an in-cell EC50.
-
In Vivo Target Engagement Validation using Competitive ABPP (Direct Method)
This protocol measures the occupancy of the FabF active site by this compound in vivo.
Methodology:
-
Animal Model and Dosing: Follow steps 1-3 from the CFU reduction protocol.
-
Tissue Collection and Lysis: Harvest infected tissues and prepare lysates as described in the CETSA protocol.
-
Probe Labeling:
-
Treat the lysates with a broad-spectrum activity-based probe that is known to react with the active site of fatty acid synthases. The probe should contain a reporter tag (e.g., biotin or a fluorophore).
-
In the vehicle-treated group, the probe will label the active FabF enzyme.
-
In the this compound-treated group, the binding of this compound to the FabF active site will block the probe from labeling the enzyme.
-
-
Analysis of Labeled Proteins:
-
Gel-based: Separate the proteins by SDS-PAGE. If a fluorescent probe is used, visualize the labeled proteins using an in-gel fluorescence scanner. If a biotinylated probe is used, perform a streptavidin blot.
-
Mass Spectrometry-based: For a more comprehensive analysis, use a biotinylated probe to enrich the labeled proteins on streptavidin beads. Digest the enriched proteins and analyze the resulting peptides by quantitative mass spectrometry.
-
-
Data Analysis:
-
Compare the signal intensity of the labeled FabF between the this compound-treated and vehicle-treated groups.
-
A decrease in the probe signal in the treated group indicates target engagement. The percentage of target engagement can be quantified by normalizing the signal to the vehicle control.
-
Conclusion
Validating the in vivo target engagement of this compound is a critical step in its development as a therapeutic agent. While traditional pharmacodynamic readouts like CFU reduction are invaluable for demonstrating overall efficacy, they provide an indirect measure of target interaction. Modern methods such as the Cellular Thermal Shift Assay (CETSA®) and Activity-Based Protein Profiling (ABPP) offer direct and quantitative insights into the binding of this compound to its target, FabF, within the complex environment of an infected host.[2][3][4] By employing a combination of these methodologies, researchers can build a comprehensive understanding of this compound's in vivo mechanism of action, dose-response relationship at the target site, and ultimately, increase the probability of its successful clinical translation.
References
- 1. Activity-based protein profiling in bacteria: Applications for identification of therapeutic targets and characterization of microbial communities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CETSA [cetsa.org]
- 3. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of In Vivo Target Engagement Using Microfluidic Activity-Based Protein Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Transcriptomics of Bacteria Treated with Platensimycin: A Guide for Researchers
An Objective Analysis of Bacterial Responses to Fatty Acid Synthesis Inhibition
Platensimycin, a potent inhibitor of bacterial fatty acid synthesis II (FASII), has emerged as a promising antibiotic lead, particularly against Gram-positive pathogens. Understanding the global transcriptional changes induced by this compound is crucial for elucidating its precise mechanisms of action, identifying potential resistance pathways, and guiding further drug development. While direct, publicly available comparative transcriptomic studies specifically on this compound-treated bacteria are limited, this guide synthesizes findings from studies on other FASII inhibitors to provide a comprehensive overview of the expected bacterial response.
Mechanism of Action: Targeting Fatty Acid Elongation
This compound selectively inhibits the β-ketoacyl-acyl carrier protein synthase I/II (FabF/B), essential enzymes in the elongation cycle of fatty acid biosynthesis.[1] This targeted inhibition disrupts the production of fatty acids, which are vital components of bacterial cell membranes. The disruption of this fundamental process triggers a cascade of transcriptional responses as the bacterium attempts to compensate and survive.
Expected Transcriptional Landscape in Response to this compound
Based on transcriptomic and proteomic analyses of Staphylococcus aureus and other bacteria treated with various inhibitors of fatty acid synthesis, the following key gene expression changes are anticipated upon this compound treatment:
Table 1: Predicted Gene Regulation in Bacteria Treated with this compound (inferred from FASII inhibitor studies)
| Gene Category | Predicted Regulation | Key Genes (Examples) | Rationale |
| Fatty Acid Biosynthesis | Upregulation | fabA, fabB, fabF, fabG, fabI, fabH | Compensatory mechanism to overcome the block in the pathway.[2][3] |
| Cell Wall Synthesis & Integrity | Downregulation | murB, murQ, murG, fmhX, tagA | Disruption of fatty acid supply impacts the synthesis of peptidoglycan and teichoic acids.[4][5] |
| Ribosomal Proteins & Protein Synthesis | Downregulation | rpl, rps gene families | General stress response and conservation of energy under nutrient-limiting conditions.[4][5] |
| Amino Acid & Purine Synthesis | Downregulation | Various genes in respective pathways | Reduced metabolic activity and viability under antibiotic stress.[4][5] |
| ABC Transporters | Downregulation | Genes involved in amino acid and ion transport | Altered membrane function and reduced transport activity.[4][5] |
| Stress Response | Upregulation | ahpC, uspA, heat shock proteins | General response to cellular stress and damage. |
| Virulence Factors | Variable | hla, psmα, psmβ | Regulation can be complex and may be up- or downregulated depending on the specific factor and experimental conditions. |
Signaling Pathways and Regulatory Networks
The inhibition of fatty acid biosynthesis by this compound is expected to trigger a complex regulatory response. In Gram-positive bacteria, the transcriptional regulator FapR plays a crucial role in controlling the expression of genes involved in fatty acid and phospholipid synthesis.[6][7] The effector molecule for FapR is malonyl-CoA, an essential precursor in fatty acid synthesis.[7]
Experimental Protocols for Comparative Transcriptomics
To investigate the transcriptional response of bacteria to this compound, a standard RNA sequencing (RNA-seq) workflow is recommended.
1. Bacterial Culture and Treatment:
-
Grow the bacterial strain of interest (e.g., Staphylococcus aureus) in a suitable broth medium to the mid-logarithmic phase.
-
Expose the culture to a sub-inhibitory concentration of this compound. An untreated culture should be run in parallel as a control.
-
Harvest bacterial cells at various time points (e.g., 30, 60, 120 minutes) post-treatment by centrifugation.
2. RNA Extraction and Purification:
-
Immediately stabilize the bacterial RNA using an RNA stabilization reagent.
-
Lyse the bacterial cells using a combination of enzymatic (e.g., lysozyme) and mechanical (e.g., bead beating) methods.
-
Extract total RNA using a phenol-chloroform-based method or a commercial RNA purification kit.
-
Treat the extracted RNA with DNase to remove any contaminating genomic DNA.
3. Library Preparation and Sequencing:
-
Deplete ribosomal RNA (rRNA) from the total RNA samples to enrich for messenger RNA (mRNA).
-
Construct cDNA libraries from the rRNA-depleted RNA using a commercial library preparation kit.
-
Perform high-throughput sequencing of the cDNA libraries on a platform such as Illumina.
4. Bioinformatic Analysis:
-
Assess the quality of the raw sequencing reads.
-
Align the reads to the reference genome of the bacterial strain.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between this compound-treated and control samples.
-
Conduct gene ontology (GO) and pathway enrichment analysis to identify significantly affected biological processes and pathways.
Conclusion
The comparative transcriptomic analysis of bacteria treated with this compound is a critical area of research that can provide profound insights into its antibacterial activity and the bacterial response to FASII inhibition. While direct studies on this compound are needed, the existing data from other FASII inhibitors offer a valuable framework for understanding the expected transcriptional changes. The methodologies and expected outcomes presented in this guide are intended to support researchers in designing and interpreting their experiments, ultimately contributing to the development of novel and effective antibacterial therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Frontiers | Combined proteomic and transcriptomic analysis of the antimicrobial mechanism of tannic acid against Staphylococcus aureus [frontiersin.org]
- 5. Combined proteomic and transcriptomic analysis of the antimicrobial mechanism of tannic acid against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcriptional regulation in bacterial membrane lipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
